
(3-benzylcyclobutyl)methanol, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-benzylcyclobutyl)methanol, a mixture of diastereomers, is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound consists of a cyclobutyl ring substituted with a benzyl group and a methanol group, resulting in a mixture of diastereomers due to the presence of chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a strong base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride.
Industrial Production Methods
Industrial production of (3-benzylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to separate the diastereomers and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-benzylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions include benzyl-substituted cyclobutanones, cyclobutanols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-benzylcyclobutyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-benzylcyclobutyl)methanol involves its interaction with various molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-phenylcyclobutyl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(3-cyclobutyl)methanol: Lacks the benzyl substitution.
(3-benzylcyclopentyl)methanol: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
(3-benzylcyclobutyl)methanol is unique due to the presence of both a benzyl group and a cyclobutyl ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(3-benzylcyclobutyl)methanol |
InChI |
InChI=1S/C12H16O/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clé InChI |
SIBCXWFKMLOSKE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1CO)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


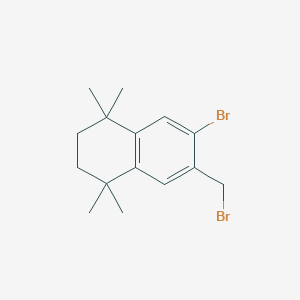
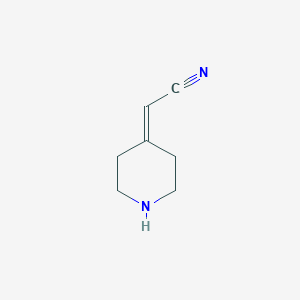

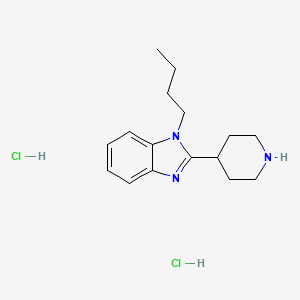


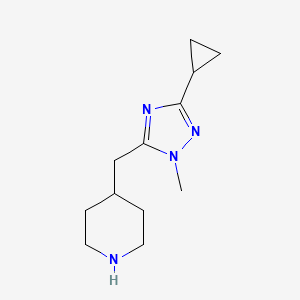
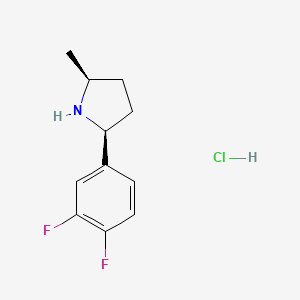
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)


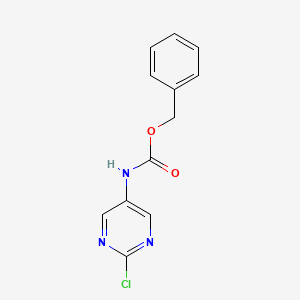

![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
